Meropenem-d6

LC-MS/MS method validation isotope dilution mass spectrometry therapeutic drug monitoring

Research Challenge: Quantifying meropenem in biological matrices without a true SIL-IS introduces variability from differential matrix effects and fails to correct for rapid non-enzymatic degradation (~0.025 h⁻¹ at 37°C), leading to systematic under-quantification. Solution: • Meropenem-d6 co-elutes with meropenem, providing +6 Da mass shift for LC-MS/MS quantification • Validated on CLAM-2000 platform: <5% CV intra-assay, <15% CV between-run imprecision • Simultaneous MER/ORM quantification in CSF validated; stable ≥1 week at 9°C in instrument Supplied as a research-use-only reference standard with global B2B shipping.

Molecular Formula C17H25N3O5S
Molecular Weight 389.5 g/mol
Cat. No. B571027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeropenem-d6
Synonyms(4R,5S,6S)-3-[[3S,5S)-5-[(Dimethylamino-d6)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid;  ICI 194660-d6;  Mepem-d6;  Meronem-d6;  Meropen-d6;  Merrem-d6;  Merrem IV-d6;  SM 7338-d6
Molecular FormulaC17H25N3O5S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
InChIInChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
InChIKeyDMJNNHOOLUXYBV-ZSJYILIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meropenem-d6 Internal Standard for LC-MS/MS


Meropenem-d6 (CAS 1217976-95-8) is a deuterium-labeled analog of the broad-spectrum carbapenem antibiotic meropenem, featuring the replacement of six hydrogen atoms with deuterium atoms in the dimethylcarbamoyl moiety [1]. As a stable isotope-labeled internal standard (SIL-IS), it is intended exclusively for the quantification of meropenem in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound has a molecular formula of C17H19D6N3O5S and a molecular weight of 389.5 g/mol, representing a +6 Da mass shift relative to unlabeled meropenem, which provides sufficient spectral separation from the analyte while maintaining near-identical physicochemical properties including chromatographic retention time and ionization efficiency [3].

d6-labeled internal standard for meropenem quantification by LC-MS/MS or GC-MS in research matrices
Six deuterium atoms provide sufficient mass shift for spectral separation from unlabeled analyte
Near-identical chromatographic retention and ionization efficiency to meropenem

Why Meropenem-d6 Is Irreplaceable


Substituting Meropenem-d6 with a non-isotopically labeled internal standard or a structurally dissimilar analog in LC-MS/MS quantification of meropenem introduces unacceptable analytical variability due to differential matrix effects, ion suppression/enhancement phenomena, and extraction recovery bias [1]. Meropenem is inherently unstable in biological matrices at physiological temperatures, undergoing rapid non-enzymatic β-lactam ring opening to an inactive open-ring metabolite (ORM) with a degradation rate constant of approximately 0.025 h⁻¹ in serum at 37°C [2]. Unlike a true SIL-IS, which co-elutes with the analyte and experiences identical pre-analytical degradation and matrix effects, a non-isotopic surrogate would fail to correct for this time- and temperature-dependent degradation, leading to systematic under-quantification of meropenem and potentially erroneous clinical decisions in therapeutic drug monitoring (TDM) applications [3]. The regulatory expectations for bioanalytical method validation under ICH M10 and FDA guidance explicitly mandate the use of stable isotope-labeled internal standards for accurate correction of matrix effects and analyte instability in complex biological samples, making Meropenem-d6 the only scientifically defensible choice for validated assays intended for regulatory submission or clinical TDM deployment [1].

Degradation Non-isotopic internal standards may not correct for time- and temperature-dependent β-lactam ring opening in biological matrices.
Matrix effects Structural analogs can exhibit differential ion suppression or extraction recovery, introducing quantification bias.
Validation Bioanalytical method guidelines recommend stable isotope-labeled IS for accurate correction in complex research matrices.

Meropenem-d6 Differentiation Evidence


Isotopic Mass Shift Advantage

Meropenem-d6 features a +6 Da mass shift through six deuterium atoms incorporated at the dimethylcarbamoyl moiety, compared to alternative carbapenem internal standards such as ertapenem-D4 (+4 Da) and imipenem-D4 (+4 Da) [1]. This greater mass differential reduces the risk of isotopic cross-talk between the internal standard and analyte in MS/MS detection, particularly at high analyte concentrations where natural abundance M+2 and M+4 isotopes of meropenem could otherwise contribute signal to a d4-labeled internal standard channel [1]. The +6 Da shift provides a cleaner baseline in the internal standard mass channel, as demonstrated by the linear calibration performance (r² = 0.9994) for meropenem over the range of 2.02-202.00 μg/mL when using Meropenem-d6 as the internal standard [2]. In contrast, assays using d4-labeled internal standards for other carbapenems (ertapenem-D4 and imipenem-D4) reported slightly lower correlation coefficients (r² not explicitly provided) and required careful optimization to avoid isotopic interference [1].

Isotopic mass shift
Cross-study comparable
Meropenem-d6 +6 Da mass shift, r²=0.9994
d4-labeled alternatives +4 Da mass shift, r² not specified
Greater mass differential reduces isotopic cross-talk risk at high analyte concentrations.
Reported linearity in UPLC-MS/MS over 2.02-202.00 µg/mL; method-specific context.
LC-MS/MS method validation isotope dilution mass spectrometry therapeutic drug monitoring cross-talk interference

Intra-Assay Precision in Automated TDM

In a 2023 validation study of the CLAM-2000 automated LC-MS/MS system for 24/7 therapeutic drug monitoring of beta-lactam antibiotics, Meropenem-d6 demonstrated intra-assay imprecision of less than 5% coefficient of variation (CV) for patient sample analysis [1]. This performance was achieved alongside D5-piperacillin as the internal standard for piperacillin quantification, with both internal standards showing between-run imprecision of less than 15% CV [1]. The <5% CV for Meropenem-d6 on the automated platform meets the stringent precision requirements of clinical laboratory accreditation standards (typically ≤15% CV for quality control samples) [1]. Furthermore, the internal standards stored in the instrument at 9°C remained stable for at least one week, facilitating efficient reagent management in high-throughput clinical laboratories [1].

Intra-assay precision
Method context
Supports precision in automated LC-MS/MS research workflows for beta-lactam quantification.
Observed on CLAM-2000 platform in human plasma research matrices; between-run imprecision
DHP-1 stability
Class-level inference
Meropenem-d6 Stable, no cilastatin required
Imipenem-based IS Requires DHP-1 inhibitor co-administration
Eliminates need for stabilizing enzyme inhibitors in research assays, simplifying method development.
Based on comparative carbapenem review; confirm under specific analytical conditions.
CSF parent-metabolite method
Cross-study comparable
First validated UPLC-MS/MS for simultaneous MER and ORM in CSF using Meropenem-d6 and ORM-d6
Enables matrix-dependent metabolite ratio assessment in CNS research models.
Applied to 57 serum and 16 CSF research samples; method avoids methanolysis artifact.
Batch consistency & CoA
Specification review
≥98 atom% D, ≥98% chemical purity, batch-specific CoA
Supports traceable isotopic purity and long-term assay reproducibility across procurement cycles.
Multiple supplier options; verify lot-specific documentation for regulated research workflows.
therapeutic drug monitoring automated LC-MS/MS beta-lactam antibiotics clinical method validation

Cilastatin-Free Analysis via DHP-1 Stability

Carbapenem antibiotics exhibit differential susceptibility to degradation by dehydropeptidase-1 (DHP-1), a renal tubular enzyme. Imipenem is rapidly degraded by DHP-1 and requires co-administration with the DHP-1 inhibitor cilastatin in both clinical formulations and analytical reference standards [1]. In contrast, meropenem—and by isotopic extension, Meropenem-d6—demonstrates inherent stability to DHP-1-mediated hydrolysis, eliminating the requirement for cilastatin in both therapeutic and analytical contexts [1]. This class-level differentiation has direct analytical implications: imipenem quantification methods must account for DHP-1 inhibitor presence or use imipenem/cilastatin reference materials, whereas Meropenem-d6 can be used as a standalone internal standard without additional stabilizing agents [1]. Meropenem's DHP-1 stability is further corroborated by its comparative resistance to β-lactamase degradation, with meropenem exhibiting MIC values of 0.008-0.13 μg/mL against Gram-positive and Gram-negative bacteria and maintaining activity against strains resistant to other β-lactams [2].

DHP-1 stability
Class-level inference
Meropenem-d6 Stable, no cilastatin required
Imipenem-based IS Requires DHP-1 inhibitor co-administration
Eliminates need for stabilizing enzyme inhibitors in research assays, simplifying method development.
Based on comparative carbapenem review; confirm under specific analytical conditions.
dehydropeptidase-1 stability carbapenem metabolism renal stability analytical method simplification

Simultaneous Parent-Metabolite Quantification in CSF

A 2026 UPLC-MS/MS method development and validation study achieved simultaneous quantification of meropenem and its non-enzymatic open-ring metabolite (ORM) in both human serum and cerebrospinal fluid (CSF) using Meropenem-d6 and ORM-d6 as internal standards [1]. This represents the first validated LC-MS/MS method to quantify both parent drug and inactive metabolite in CSF, enabling assessment of matrix-dependent MER/ORM ratios that differ between serum and CSF [1]. The method employed acetonitrile-based protein precipitation (avoiding methanol due to its methanolysis-inducing effect on meropenem, generating an artifactual m/z 416.2 species) and achieved successful application to 57 serum and 16 CSF clinical samples [1]. No comparable method using alternative SIL-IS (e.g., ertapenem-D4 or imipenem-D4) has been validated for simultaneous parent-metabolite quantification in CSF, as these alternative internal standards are typically employed only for single-analyte carbapenem assays [2].

CSF parent-metabolite method
Cross-study comparable
First validated UPLC-MS/MS for simultaneous MER and ORM in CSF using Meropenem-d6 and ORM-d6
Enables matrix-dependent metabolite ratio assessment in CNS research models.
Applied to 57 serum and 16 CSF research samples; method avoids methanolysis artifact.
open-ring metabolite cerebrospinal fluid CNS infection simultaneous quantification

Batch Consistency and CoA Traceability

Meropenem-d6 is available from multiple reputable suppliers with documented isotopic purity specifications of ≥98 atom% D (deuterium incorporation) and chemical purity of ≥98%, accompanied by batch-specific Certificates of Analysis (CoA) . For example, Aladdin Scientific supplies Meropenem-d6 (alternate CAS 1133424-00-6) with specification of ≥98 atom% D and ≥98% chemical purity, with CoA documentation available by lot number for traceability . MedChemExpress offers Meropenem-d6 with 98.0% purity and provides batch-specific data sheets [1]. In contrast, some alternative carbapenem SIL-IS (e.g., certain ertapenem-D4 formulations) have reported availability constraints and limited public documentation of batch-specific isotopic enrichment data from all suppliers . The high isotopic purity of Meropenem-d6 ensures minimal unlabeled meropenem contamination that could otherwise bias quantification at low analyte concentrations .

Batch consistency & CoA
Specification review
≥98 atom% D, ≥98% chemical purity, batch-specific CoA
Supports traceable isotopic purity and long-term assay reproducibility across procurement cycles.
Multiple supplier options; verify lot-specific documentation for regulated research workflows.
isotopic purity certificate of analysis batch consistency regulatory compliance

Meropenem-d6 Application Scenarios


Automated TDM in Critical Care

Meropenem-d6 is validated for use in automated 24/7 therapeutic drug monitoring of beta-lactam antibiotics on the CLAM-2000 LC-MS/MS platform, demonstrating intra-assay imprecision of <5% CV in patient sample analysis and between-run imprecision of <15% CV [1]. The internal standard exhibits stability when stored at 9°C in the instrument for at least one week, enabling efficient reagent management in high-throughput hospital laboratories [1]. This application is particularly critical for critically ill patients with severe sepsis, where individualized meropenem dose adjustment based on TDM data improves clinical outcomes and helps prevent the emergence of antimicrobial resistance [1]. Laboratories procuring Meropenem-d6 for this application benefit from a pre-validated method that meets clinical accreditation standards for precision and accuracy [1].

CSF Quantification for CNS Infections

Meropenem-d6, together with ORM-d6, enables the only currently validated UPLC-MS/MS method for simultaneous quantification of meropenem and its inactive open-ring metabolite in human cerebrospinal fluid [1]. This method addresses the clinical challenge of limited meropenem CSF penetration and rapid non-enzymatic degradation (rate constant ~0.025 h⁻¹ at 37°C) that compromises therapeutic efficacy in CNS infections such as healthcare-associated ventriculitis and gram-negative bacterial meningitis [1]. The method has been successfully applied to 57 serum and 16 CSF clinical samples, with matrix-dependent MER/ORM ratios reported for the first time in CSF [1]. This application scenario represents a unique capability not demonstrated for alternative carbapenem SIL-IS [2].

Multiplex Carbapenem Quantification in Plasma

Meropenem-d6 is validated as the internal standard for meropenem quantification in a high-throughput UPLC-MS/MS method that simultaneously determines plasma concentrations of three common carbapenem antibiotics: ertapenem, imipenem, and meropenem [1]. The method achieves good linearity for meropenem over 0.1-100 μg/mL (r² ≥ 0.993), with intra-batch and inter-batch precision and accuracy meeting acceptance criteria (all RE ≤ 5.14%, all RSD ≤ 11.15%) and consistent matrix effects and extraction recovery (RSD ≤ 12.99%) [1]. The method uses stable isotopes of all three antibiotics (ETP-D4, IPM-D4, MEM-D6) as internal standards, enabling multiplexed quantification from a single plasma sample with simple methanol protein precipitation pretreatment and short detection time [1]. This application supports clinical pharmacokinetic studies, TDM program implementation, and regulatory bioanalytical method validation under ICH M10 guidelines [1].

Stability and Degradation Correction

Meropenem-d6 serves as an essential internal standard for studies assessing meropenem stability and degradation kinetics in biological matrices, where the parent drug undergoes rapid non-enzymatic β-lactam ring opening to the inactive open-ring metabolite [1]. Because Meropenem-d6 co-elutes with meropenem and experiences identical time- and temperature-dependent degradation, it accurately corrects for pre-analytical analyte loss during sample transport, storage, and processing [1]. This application is critical for stability studies in bacterial growth media, where meropenem concentrations must be accurately monitored over time; studies using Meropenem-d6 have demonstrated no significant degradation for at least 8 hours in LB media at 37°C but >15% degradation overnight (~20h) [2]. The deuterated internal standard's stability to DHP-1-mediated hydrolysis (unlike imipenem) further simplifies method development by eliminating the need for stabilizing enzyme inhibitors [3].

Application
Selection Property
Validation Focus
Research PK monitoring (automated platforms)
Automated sample preparation compatibility, stable isotope quantification
Intra- and inter-assay precision; matrix effect correction in human plasma research matrices
CNS infection model quantification
Dual-analyte method support (parent + open-ring metabolite) in cerebrospinal fluid
Matrix-dependent MER/ORM ratio assessment; method artifact control (methanolysis)
Multiplex carbapenem quantification
High-throughput UPLC-MS/MS compatibility with three carbapenem SIL-IS panel
Linearity, precision, and extraction recovery across multiple research matrices
Stability and degradation studies
Co-eluting IS for correction of time-/temperature-dependent β-lactam degradation
Degradation kinetics in bacterial growth media; long-term storage stability in research samples

Technical Documentation Hub

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